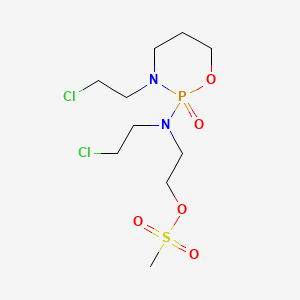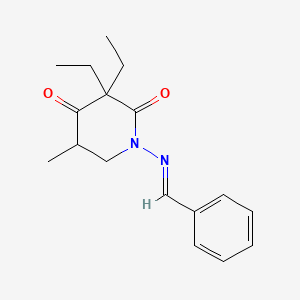
Dihexadecyl tetradecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecyl tetradecanedioate is an ester compound derived from tetradecanedioic acid and hexadecanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexadecyl tetradecanedioate can be synthesized through esterification reactions involving tetradecanedioic acid and hexadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Tetradecanedioic acid+2Hexadecanol→Dihexadecyl tetradecanedioate+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexadecyl tetradecanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to tetradecanedioic acid and hexadecanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetradecanedioic acid and hexadecanoic acid.
Reduction: Hexadecanol and tetradecanediol.
Hydrolysis: Tetradecanedioic acid and hexadecanol.
Applications De Recherche Scientifique
Dihexadecyl tetradecanedioate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its use in controlled-release formulations and as a carrier for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
Mécanisme D'action
The mechanism of action of dihexadecyl tetradecanedioate in biological systems involves its incorporation into lipid bilayers and interaction with cellular membranes. It can modulate membrane fluidity and permeability, affecting the transport of molecules across the membrane. Additionally, it may influence lipid metabolism pathways and cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanedioic acid: A dicarboxylic acid with similar chain length but lacking ester functionality.
Hexadecanedioic acid: Another long-chain dicarboxylic acid with similar properties.
Dihexadecyl adipate: An ester with a shorter dicarboxylic acid backbone.
Uniqueness
Dihexadecyl tetradecanedioate is unique due to its specific combination of a long-chain dicarboxylic acid and long-chain alcohol, resulting in distinct physicochemical properties. Its high molecular weight and hydrophobic nature make it suitable for applications requiring long-lasting emollient effects and stability in formulations.
Propriétés
Numéro CAS |
42234-43-5 |
|---|---|
Formule moléculaire |
C46H90O4 |
Poids moléculaire |
707.2 g/mol |
Nom IUPAC |
dihexadecyl tetradecanedioate |
InChI |
InChI=1S/C46H90O4/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-43-49-45(47)41-37-33-29-25-21-22-26-30-34-38-42-46(48)50-44-40-36-32-28-24-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
Clé InChI |
XMVITJJVQNKUSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)



![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

